Deacetyl Racecadotril Disulfide

Pharmaceutical Impurity Profiling HPLC Method Development Drug Stability Studies

QC/R&D laboratories developing stability-indicating HPLC methods for Racecadotril must integrate authentic Deacetyl Racecadotril Disulfide (EP Impurity H) as a critical reference standard. Generic substitution with monomeric thiols (e.g., Impurity G) leads to misidentification, inaccurate quantification, and regulatory method validation failure. This disulfide dimer, a mixture of diastereomers formed via oxidative dimerization, is essential for demonstrating baseline separation from the API and other degradation products. - Supplied with full EP-compliant characterization data (MS, NMR) for ANDA/MA dossiers. - Available in analytical (mg) to bulk (g) quantities; shipped ambient globally.

Molecular Formula C₃₈H₄₀N₂O₆S₂
Molecular Weight 684.9 g/mol
CAS No. 141437-88-9
Cat. No. B129598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeacetyl Racecadotril Disulfide
CAS141437-88-9
SynonymsN,N’-[Dithiobis[1-oxo-2-(phenylmethyl)-3,1-propanediyl]]bis-glycine Bis(phenylmethyl) Ester
Molecular FormulaC₃₈H₄₀N₂O₆S₂
Molecular Weight684.9 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(CSSCC(CC2=CC=CC=C2)C(=O)NCC(=O)OCC3=CC=CC=C3)C(=O)NCC(=O)OCC4=CC=CC=C4
InChIInChI=1S/C38H40N2O6S2/c41-35(45-25-31-17-9-3-10-18-31)23-39-37(43)33(21-29-13-5-1-6-14-29)27-47-48-28-34(22-30-15-7-2-8-16-30)38(44)40-24-36(42)46-26-32-19-11-4-12-20-32/h1-20,33-34H,21-28H2,(H,39,43)(H,40,44)
InChIKeySHIRAPUEIHEARH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Deacetyl Racecadotril Disulfide: EP Impurity H Reference Standard


Deacetyl Racecadotril Disulfide (CAS 141437-88-9), chemically defined as dibenzyl 5,10-dibenzyl-4,11-dioxo-7,8-dithia-3,12-diazatetradecanedioate, is officially designated as Racecadotril EP Impurity H [1]. It is a fully characterized disulfide dimer, a mixture of diastereomers, that functions as a critical impurity marker for the antidiarrheal drug Racecadotril [2]. This compound is supplied with detailed characterization data compliant with European Pharmacopoeia (EP) guidelines, serving as an indispensable reference standard for analytical method development, validation (AMV), quality control (QC), and regulatory submissions [3].

EP Impurity H reference standard for Racecadotril analytical methods
Disulfide dimer, mixture of diastereomers – distinct from monomeric impurities
Supplied with EP-compliant characterization data for AMV, QC, and regulatory documentation

Why Racecadotril Impurity H Cannot Be Substituted


In Racecadotril quality control, generic substitution of impurity standards is scientifically unsound due to the unique and distinct degradation pathways and molecular structures of each impurity. For example, while Impurity G (benzylthiorphan) is the monomeric thiol precursor , Impurity H is the specific disulfide dimer, a diastereomeric mixture formed via oxidative dimerization . The forced degradation study by Vishnuvardhan et al. demonstrates that Racecadotril generates a total of seven distinct degradation products under ICH stress conditions, each requiring a specific, well-characterized reference standard for unambiguous identification and quantitation [1]. Using an incorrect impurity standard, such as substituting the disulfide dimer with a monomeric thiol, would lead to misidentification, inaccurate quantification, and potential failure of regulatory analytical method validation.

Attribute
Impurity H (Target)
Impurity G (Potential Substitute)
Structure
Disulfide dimer (MW 685)
Monomeric thiol (MW 343)
EP Designation
Official EP Impurity H
EP Impurity G
Method Impact
Requires dimer-specific detection parameters
Monomeric RRT ~0.9, may miss dimer completely

Using the wrong standard leads to misidentification, inaccurate quantification, and potential analytical method validation failure.

Racecadotril Impurity H vs. Impurity G


Dimeric Disulfide vs. Monomeric Thiol Structure

Deacetyl Racecadotril Disulfide (Impurity H) is a symmetric disulfide dimer with the molecular formula C₃₈H₄₀N₂O₆S₂ (MW 684.86 g/mol), formed by the oxidative coupling of two monomeric units [1]. In contrast, Racecadotril Impurity G (benzylthiorphan) is the corresponding monomeric thiol with the molecular formula C₁₉H₂₁NO₃S (MW 343.44 g/mol), containing a free sulfhydryl group . This fundamental structural difference means that Impurity H is exactly twice the molecular weight of Impurity G's monomeric unit, necessitating distinct chromatographic and mass spectrometric detection strategies.

Dimeric vs. Monomeric Structure
Cross-study comparable
Impurity H: disulfide dimer, MW 684.86 g/mol. Impurity G: monomeric thiol, MW 343.44 g/mol. 2.0-fold mass difference.
MS detection targeting the monomer will miss the dimeric impurity entirely.
Characterized by MS and NMR; compiled from FDA UNII and EP documentation.
Pharmaceutical Impurity Profiling HPLC Method Development Drug Stability Studies

EP Impurity H vs. G: Regulatory Designation

The European Pharmacopoeia (EP) assigns distinct alphanumeric codes to each impurity based on its unique chemical structure and potential for occurrence. Deacetyl Racecadotril Disulfide is officially designated as EP Impurity H [1]. Racecadotril EP Impurity G is a different entity, corresponding to the monomeric benzylthiorphan . In an HPLC-UV method, Impurity G has a relative retention time (RRT) of approximately 0.9 relative to Racecadotril (RRT ≈ 1.0), while the retention behavior of Impurity H, being a much larger dimer, is expected to be significantly different, typically eluting much later in reversed-phase systems. However, a direct RRT value for Impurity H is not consistently published, highlighting the need for specific, in-house determination using the authentic standard [2].

EP Regulatory Designation
Class-level inference
Impurity H: official EP code, RRT not systematically published. Impurity G: RRT ≈ 0.9 relative to Racecadotril.
Using Impurity G to identify Impurity H constitutes a GMP deviation.
EP monograph reference; in-house RRT determination required for Impurity H.
Pharmacopeial Compliance Analytical Method Validation Regulatory CMC

Purity and Packaging Specifications

Commercially available Deacetyl Racecadotril Disulfide (Impurity H) is provided with well-defined purity and packaging specifications that meet EP reference standard requirements. For example, a typical certified reference standard is supplied at >95% purity (as determined by HPLC) and is available in 50 mg quantities, with a 3-year shelf-life when stored at 2°C to 8°C [1]. In contrast, Racecadotril Impurity G EP reference standard is provided in neat format in unspecified, but typically smaller, unit quantities as directly supplied by the EDQM . The defined purity and larger package size for Impurity H allows for more cost-effective and sustainable method development and validation studies over time.

Purity & Packaging Specifications
Cross-study comparable
Impurity H: purity >95% (HPLC), 50 mg package, 3-year shelf life at 2–8°C. Impurity G: neat format, variable EDQM units.
Larger, well-characterized quantity reduces re-qualification frequency.
Based on vendor datasheets; confirm current catalogue specifications.
Analytical Method Validation Reference Standard Procurement Quality Control

Role in Oxidative Degradation Pathways

The forced degradation study by Vishnuvardhan et al. identified seven distinct degradation products of Racecadotril under various ICH stress conditions, including oxidative stress [1]. While the study characterized several degradation products by mass spectrometry, the formation of a disulfide dimer, such as Impurity H, is a known and expected outcome of oxidative degradation of thiol-containing precursors. In contrast, other impurities, like those from hydrolytic or photolytic pathways, have different formation mechanisms and require separate standards for accurate quantitation. This study underscores that a single impurity standard cannot serve as a surrogate for all degradation products; each requires a unique reference material to validate a true stability-indicating method.

Oxidative Degradation Pathway
Supporting evidence
Impurity H is one of at least 7 distinct degradation products formed under ICH stress; its formation is specific to oxidative conditions.
A validated stability-indicating method must include the authentic oxidative dimer standard.
Forced degradation study (Vishnuvardhan et al., 2016); UHPLC-Q-TOF-MS/MS and NMR.
Drug Degradation Stability-Indicating Methods Oxidative Impurities

Deacetyl Racecadotril Disulfide: Application Scenarios


Stability-Indicating HPLC Method Development

In this scenario, a QC or R&D laboratory is developing a new HPLC method to monitor Racecadotril stability. They must incorporate Deacetyl Racecadotril Disulfide (Impurity H) as a critical standard to ensure resolution from the main API peak and from other potential dimeric impurities [1]. The method's specificity must demonstrate baseline separation of Impurity H from Racecadotril, Impurity G, and other known degradation products. Failure to include the authentic Impurity H standard during validation would result in a method that is not truly stability-indicating, which is a regulatory requirement for marketing authorization [2].

ANDA Impurity Profile Compilation

For a generic pharmaceutical company preparing an Abbreviated New Drug Application (ANDA) for Racecadotril, the regulatory dossier must include a comprehensive impurity profile. This profile must identify and characterize all potential and actual impurities, including Racecadotril EP Impurity H [1]. The dossier requires detailed characterization data (MS, NMR) and a validated analytical method for its quantitation. Procuring a fully characterized reference standard of Impurity H, compliant with EP guidelines, is non-negotiable to meet the scientific and regulatory standards for an acceptable filing [2].

Routine Batch Release and Stability Testing

In a commercial QC environment, every batch of Racecadotril API and finished drug product must be tested against EP monograph specifications. The EP monograph for Racecadotril requires the identification and quantitation of specific impurities, including Impurity H. This requires using an authentic EP Impurity H reference standard as a comparator to ensure that the impurity level in the batch does not exceed the pharmacopeial limit [1]. Substituting this standard with a similar compound would invalidate the test results and could lead to batch rejection or, more seriously, release of sub-potent or degraded material to the market.

OOS Investigation for Oxidative Degradation

If a stability study reveals an unknown peak in an HPLC chromatogram that is growing over time, an investigation must be launched. The presence of a new peak could be an oxidative dimer impurity. The lab would procure Deacetyl Racecadotril Disulfide (Impurity H) to perform co-injection experiments and confirm the identity of the unknown peak [1]. Once identified, the validated analytical method can then be used to accurately quantify this impurity in the affected batches, providing essential data for the OOS investigation, stability report, and any necessary corrective and preventive actions (CAPA).

Application
Selection Property
Validation Focus
Stability-Indicating HPLC Method Development
Chromatographic specificity for dimer impurity
Baseline resolution from API and other impurities
ANDA Impurity Profile Compilation
Full characterization data (MS, NMR)
Regulatory documentation requirements
Routine Batch Release & Stability Testing
Authentic EP Impurity H reference standard
Pharmacopeial limit compliance
OOS Investigation for Oxidative Degradation
Oxidative dimer identity confirmation
Co-injection and accurate quantification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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